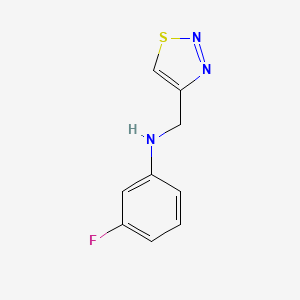

3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC20397630

Molecular Formula: C9H8FN3S

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FN3S |

|---|---|

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | 3-fluoro-N-(thiadiazol-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C9H8FN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |

| Standard InChI Key | BHOFTFWCRHCIFO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)NCC2=CSN=N2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline features a benzene ring substituted with a fluorine atom at the meta position relative to the aniline group. The aniline nitrogen is further functionalized via a methylene bridge to the 4-position of a 1,2,3-thiadiazole ring. This arrangement introduces significant electronic asymmetry, with the fluorine atom acting as an electron-withdrawing group and the thiadiazole contributing aromatic heterocyclic character.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FN₃S |

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | 3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

| Canonical SMILES | C1=CC(=C(C=C1)F)NCC2=CSN=N2 |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 4 (N and S atoms) |

The thiadiazole ring’s 1,2,3-isomerism distinguishes it from the more common 1,3,4-thiadiazoles, imparting distinct reactivity due to ring strain and electron distribution .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step sequence:

-

Fluorination of Aniline Derivatives: Electrophilic fluorination of 3-nitroaniline using Selectfluor® or similar agents, followed by reduction to yield 3-fluoroaniline.

-

Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with α-halo ketones under acidic conditions generates the 1,2,3-thiadiazole core.

-

Methylene Bridging: Coupling the thiadiazole to 3-fluoroaniline via a Mannich-type reaction or nucleophilic substitution using bromomethyl-thiadiazole intermediates.

Critical parameters include temperature control during fluorination (0–5°C to minimize byproducts) and solvent selection (e.g., DMF for thiadiazole cyclization) .

Industrial Considerations

No large-scale production methods are documented, reflecting its status as a research chemical. Scale-up would require optimizing hazardous reagent handling (e.g., HF derivatives) and continuous-flow systems to enhance yield and safety.

Physicochemical Properties

Electronic Effects

The fluorine atom induces a strong −I effect, polarizing the benzene ring and directing electrophilic substitution to the para position. The thiadiazole’s electron-deficient nature further stabilizes charge-transfer interactions, as evidenced by computational studies showing localized LUMO density on the sulfur and adjacent nitrogen atoms .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water (logP ≈ 2.1 predicted).

-

Thermal Stability: Decomposition onset at ~180°C, attributed to thiadiazole ring scission.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine-free structure limits traditional SNAr reactivity, but the methylene bridge permits functionalization:

-

Alkylation: Quaternization of the thiadiazole nitrogen using methyl iodide.

-

Oxidation: Sulfur oxidation to sulfoxide/sulfone derivatives with H₂O₂.

Catalytic Cross-Coupling

The absence of a halogen on the benzene ring necessitates directed ortho-metalation strategies for further functionalization. For example, lithiation at the fluorine-adjacent position enables Suzuki-Miyaura couplings to introduce aryl groups.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

| Compound | Key Structural Difference | Bioactivity Trend |

|---|---|---|

| 3-Chloro-N-(thiadiazolylmethyl)aniline | Cl vs. F substitution | Lower logP, reduced cytotoxicity |

| N-(Thiazol-2-ylmethyl)-3-fluoroaniline | Thiazole vs. thiadiazole | Enhanced metabolic stability |

Fluorine’s electronegativity improves membrane permeability relative to chloro analogs, while thiadiazole’s ring strain increases reactivity compared to thiazoles .

Future Research Directions

-

Targeted Drug Delivery: Conjugation to nanoparticles for enhanced bioavailability.

-

Materials Science: Incorporation into conductive polymers leveraging thiadiazole’s electron transport properties.

-

Mechanistic Studies: Elucidating its interaction with bacterial efflux pumps to combat resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume